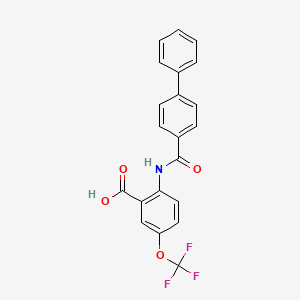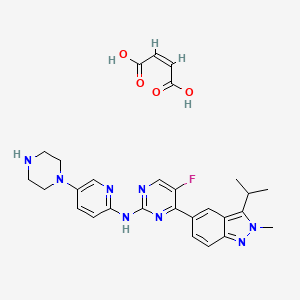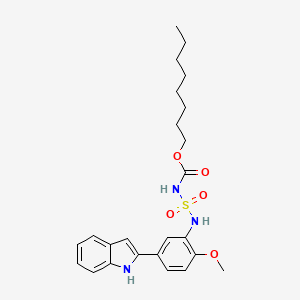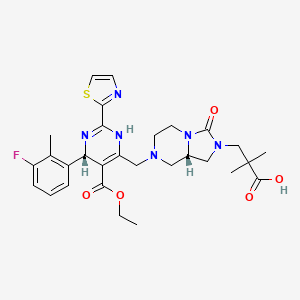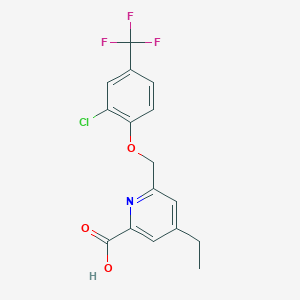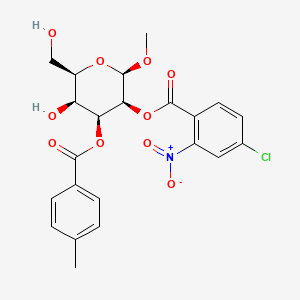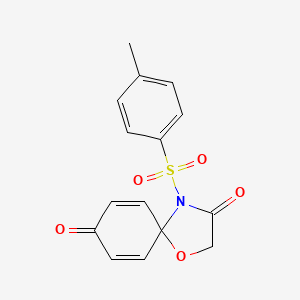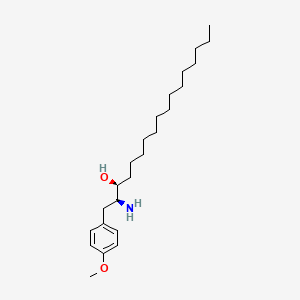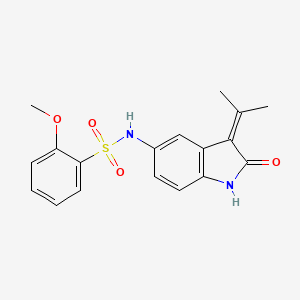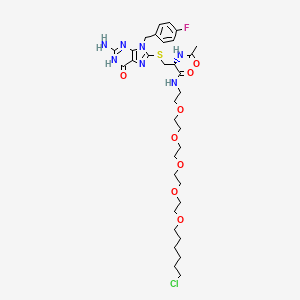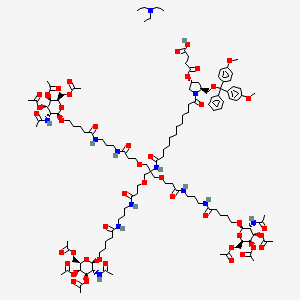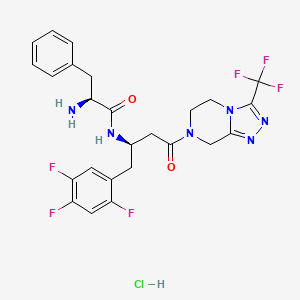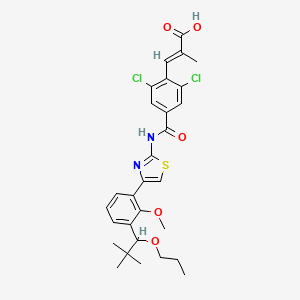
Butyzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyzamide is a novel, non-peptidyl molecule known for its agonistic activity towards the thrombopoietin receptor (Mpl). It has been identified as a potential therapeutic agent for patients with thrombocytopenia due to its ability to promote megakaryopoiesis and increase platelet production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyzamide is synthesized through a series of chemical reactions involving the formation of amide bonds. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired molecular structure .
Industrial Production Methods
The industrial production of this compound involves high-throughput screening and optimization of reaction conditions to ensure high yield and purity. The process is designed to be scalable, allowing for the production of large quantities of the compound for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Butyzamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products
The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different functional properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Butyzamide has several scientific research applications, including:
Biology: In biological research, this compound is used to study the effects of thrombopoietin receptor activation on megakaryopoiesis and platelet production
Medicine: this compound has potential therapeutic applications in the treatment of thrombocytopenia, a condition characterized by low platelet counts. .
Mechanism of Action
Butyzamide exerts its effects by activating the thrombopoietin receptor (Mpl). This activation leads to the phosphorylation of several key signaling molecules, including JAK2, STAT3, STAT5, and MAPK. These signaling pathways promote the proliferation and differentiation of megakaryocytes, leading to increased platelet production .
Comparison with Similar Compounds
Similar Compounds
Eltrombopag: Another thrombopoietin receptor agonist used to treat thrombocytopenia.
Romiplostim: A peptide-based thrombopoietin receptor agonist with similar effects on platelet production.
Lusutrombopag: An orally bioavailable thrombopoietin receptor agonist used for the treatment of thrombocytopenia in patients with chronic liver disease.
Uniqueness of Butyzamide
This compound is unique in its non-peptidyl structure, which allows for oral bioavailability and reduces the risk of developing antibodies against endogenous thrombopoietin. This makes it a promising candidate for long-term therapeutic use .
Properties
Molecular Formula |
C29H32Cl2N2O5S |
|---|---|
Molecular Weight |
591.5 g/mol |
IUPAC Name |
(E)-3-[2,6-dichloro-4-[[4-[3-(2,2-dimethyl-1-propoxypropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C29H32Cl2N2O5S/c1-7-11-38-25(29(3,4)5)19-10-8-9-18(24(19)37-6)23-15-39-28(32-23)33-26(34)17-13-21(30)20(22(31)14-17)12-16(2)27(35)36/h8-10,12-15,25H,7,11H2,1-6H3,(H,35,36)(H,32,33,34)/b16-12+ |
InChI Key |
BBEZGQPYGPBSLA-FOWTUZBSSA-N |
Isomeric SMILES |
CCCOC(C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl)C(C)(C)C |
Canonical SMILES |
CCCOC(C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




